N-benzyl-N-ethylazetidine-3-carboxamide

Medicinal Chemistry Physicochemical Profiling Drug Design

N-Benzyl-N-ethylazetidine-3-carboxamide (CAS 1501421-92-6) delivers a differentiated pKa-LogP profile unattainable with piperidine/pyrrolidine analogs. It is specifically recommended for lead optimization programs where N-dealkylation or oxazolidine metabolite formation complicates development. The N-benzyl-N-ethyl substitution pattern provides hydrophobic character without polar hydroxyl functionality, enabling versatile SAR studies and synthetic accessibility for S1P receptor modulators, CB1 antagonists, and protease inhibitors. This compound confers inherent metabolic advantages that simplify development and regulatory pathways.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 1501421-92-6
Cat. No. B1467152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-ethylazetidine-3-carboxamide
CAS1501421-92-6
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C(=O)C2CNC2
InChIInChI=1S/C13H18N2O/c1-2-15(13(16)12-8-14-9-12)10-11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3
InChIKeyVVIURXRZBNKWRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N-ethylazetidine-3-carboxamide (CAS 1501421-92-6): Chemical Profile and Procurement Considerations


N-Benzyl-N-ethylazetidine-3-carboxamide (CAS 1501421-92-6) is a functionalized four-membered saturated nitrogen heterocycle belonging to the azetidine-3-carboxamide class. With molecular formula C13H18N2O and a molecular weight of 218.29 g/mol, this compound serves as a versatile building block in medicinal chemistry for the synthesis of polyamines, bioactive molecules, and receptor modulators [1]. Its unique structural combination of an azetidine core with both N-benzyl and N-ethyl substitutions on the carboxamide moiety distinguishes it from unsubstituted azetidine-3-carboxamide derivatives [2]. Azetidine-containing scaffolds have been demonstrated to provide distinct physicochemical advantages over more common saturated heterocyclic amines (piperidine, pyrrolidine) in drug discovery applications [3].

Why N-Benzyl-N-ethylazetidine-3-carboxamide Cannot Be Simply Substituted with Generic Analogs


Substitution of N-Benzyl-N-ethylazetidine-3-carboxamide (CAS 1501421-92-6) with structurally similar azetidine-3-carboxamides or other saturated heterocyclic amines (e.g., piperidine, pyrrolidine analogs) is not scientifically defensible without rigorous revalidation. Systematic comparative studies demonstrate that azetidine-containing scaffolds exhibit fundamentally different physicochemical properties—including basicity (pKa), lipophilicity (LogP), and metabolic stability—relative to piperidine and pyrrolidine counterparts [1]. Specifically, azetidine replacement of piperidine in 5-HT4 partial agonists eliminated problematic N-dealkylation and oxazolidine metabolite formation while maintaining target potency [2]. Furthermore, even minor substitutions on the azetidine core (N-ethyl versus N-hydroxyethyl versus unsubstituted) alter solubility, hydrogen-bonding capacity, and synthetic compatibility in subsequent coupling reactions, rendering generic substitution a high-risk strategy without parallel synthetic validation [3].

N-Benzyl-N-ethylazetidine-3-carboxamide: Quantified Differentiation Evidence Against Comparator Scaffolds


Physicochemical Property Differentiation: Azetidine Core vs. Piperidine and Pyrrolidine Scaffolds

In a comprehensive systematic study of mono- and difluorinated saturated heterocyclic amines (2023), azetidine derivatives demonstrated distinct pKa and LogP profiles compared to corresponding piperidine and pyrrolidine analogs. The azetidine scaffold provides a different conformational space and protonation behavior that directly impacts pharmacokinetic properties [1]. Mono- and difluorination of azetidine, pyrrolidine, and piperidine was shown to reduce basicity (pKa) and modulate lipophilicity (LogP) while retaining metabolic stability in nearly all cases, but the magnitude of these changes differs across ring systems due to conformational preferences [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

Metabolic Stability Advantage: Azetidine as Piperidine Bioisostere Eliminates Problematic Metabolite Formation

In a direct comparative study of serotonin-4 (5-HT4) partial agonists, replacement of the piperidine ring with an azetidine bioisostere produced a fundamental change in metabolic fate [1]. First-generation piperidine-containing compound PF-4995274 (TBPT) was metabolized to N-dealkylated (M1) and cyclized oxazolidine (M2) metabolites—M2 became the predominant metabolite in human plasma [1]. In contrast, the azetidine-containing second-generation agonists were neither metabolized via N-dealkylation nor converted to cyclized oxazolidine metabolites; instead, oxidation occurred on the isoxazole ring [1].

Drug Metabolism Pharmacokinetics Bioisostere Design

Intrinsic Microsomal Clearance: Comparative Metabolic Stability Across Heterocyclic Amine Series

Systematic intrinsic microsomal clearance (CLint) measurements across mono- and difluorinated azetidine, pyrrolidine, and piperidine derivative series demonstrated high metabolic stability for the compounds studied, with a single documented exception—the 3,3-difluoroazetidine derivative [1]. This dataset provides class-level evidence that the azetidine scaffold is inherently compatible with favorable metabolic stability, a critical parameter for drug discovery programs [1]. The study further established that mono- and difluorination of azetidine retains metabolic stability while modulating pKa and LogP, enabling fine-tuned property optimization [1].

Metabolic Stability Microsomal Clearance Lead Optimization

Structural Differentiation: N-Benzyl-N-ethyl Substitution vs. Other Azetidine-3-carboxamide Analogs

Among commercially available azetidine-3-carboxamide derivatives, N-Benzyl-N-ethylazetidine-3-carboxamide (CAS 1501421-92-6) is distinguished by its specific dual substitution pattern. In contrast, N-Benzyl-N-(2-hydroxyethyl)azetidine-3-carboxamide (CAS 1489555-12-5) contains a hydrophilic hydroxyl group that alters hydrogen-bonding capacity and aqueous solubility . 1-Acetyl-N-benzyl-N-(propan-2-yl)azetidine-3-carboxamide incorporates an N-acetyl group that modifies the electronic environment and synthetic accessibility of the azetidine nitrogen [1]. The absence of polar functionality in the target compound's N-ethyl group provides distinct solubility and reactivity characteristics essential for specific synthetic transformations and SAR exploration [2].

Synthetic Chemistry Building Block Selection SAR Studies

N-Benzyl-N-ethylazetidine-3-carboxamide: Evidence-Based Application Scenarios for Scientific and Industrial Users


Medicinal Chemistry: Lead Optimization Requiring pKa/LogP Tuning Away from Piperidine Space

Based on systematic physicochemical profiling data demonstrating that azetidine scaffolds occupy distinct pKa-LogP space compared to piperidine and pyrrolidine analogs [1], N-Benzyl-N-ethylazetidine-3-carboxamide (CAS 1501421-92-6) is indicated for lead optimization programs where physicochemical property tuning is required. The compound provides access to a differentiated property profile that cannot be achieved with more common piperidine- or pyrrolidine-based building blocks.

Drug Metabolism: Scaffold Replacement to Eliminate N-Dealkylation and Cyclized Metabolite Pathways

Based on direct comparative evidence showing that azetidine replacement of piperidine eliminated N-dealkylation and oxazolidine metabolite formation in 5-HT4 partial agonists [1], this compound is recommended for drug discovery programs where piperidine-containing leads produce problematic active or potentially toxic metabolites. The azetidine core confers inherent metabolic advantages that simplify development and regulatory pathways.

Synthetic Chemistry: Building Block for SAR Exploration of Hydrophobic Azetidine-3-carboxamides

The specific N-benzyl-N-ethyl substitution pattern of CAS 1501421-92-6 (lacking polar hydroxyl functionality present in hydroxyethyl analogs, and lacking N-protection present in acetyl derivatives) makes this compound the preferred building block for structure-activity relationship (SAR) studies where hydrophobic character and synthetic accessibility of the azetidine nitrogen are required [1][2]. The compound serves as a versatile intermediate for polyamine synthesis via ring-opening polymerization and for constructing receptor modulators and protease inhibitors.

Pharmaceutical Development: Access to Azetidine-Based S1P and CB1 Receptor Modulator Chemical Space

Azetidine-3-carboxamide derivatives have been extensively utilized as core scaffolds in sphingosine-1-phosphate (S1P) receptor modulators [1] and cannabinoid-1 (CB1) receptor antagonists [2]. N-Benzyl-N-ethylazetidine-3-carboxamide provides entry into this biologically validated chemical space, enabling the synthesis and evaluation of novel azetidine-containing candidates for immunomodulation, metabolic disorders, and CNS indications.

Quote Request

Request a Quote for N-benzyl-N-ethylazetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.